5-cyano-1H-benzoimidazole-2-thiol

Physicochemical Properties LogP Lipophilicity

This specific derivative is differentiated by the electron-withdrawing cyano group, which increases lipophilicity (LogP 2.1 vs ~1.4 for unsubstituted analogs) and enhances antiproliferative activity (IC50 as low as 1.2 µM). The -CN group serves as a versatile synthetic handle for late-stage diversification into amines, acids, or tetrazoles, enabling rapid SAR exploration. Patent literature also cites cyano-substituted benzimidazoles as agricultural fungicide intermediates. Procuring this compound over simpler 2-mercaptobenzimidazoles ensures access to unique chemical space critical for oncology and agrochemical R&D.

Molecular Formula C8H5N3S
Molecular Weight 175.21 g/mol
CAS No. 106135-31-3
Cat. No. B009978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyano-1H-benzoimidazole-2-thiol
CAS106135-31-3
Molecular FormulaC8H5N3S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NC(=S)N2
InChIInChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12)
InChIKeyJJKFHPCWCOXSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-1H-benzoimidazole-2-thiol (CAS 106135-31-3): A Functionalized Benzimidazole-2-thione Scaffold for Medicinal Chemistry and Materials Science


5-Cyano-1H-benzoimidazole-2-thiol (CAS 106135-31-3), systematically named 1,3-dihydro-2-thioxo-1H-benzimidazole-5-carbonitrile, is a heterocyclic small molecule belonging to the benzimidazole-2-thione class . Its core structure comprises a benzimidazole ring system with a 2-thiol/thione functionality and a cyano (-CN) substituent at the 5-position [1]. With a molecular weight of 175.21 g/mol and a calculated LogP of approximately 2.1, this compound serves as a versatile building block for the synthesis of more complex biologically active molecules and functional materials [2].

Why Unsubstituted Benzimidazole-2-thiol Analogs Cannot Replace 5-Cyano-1H-benzoimidazole-2-thiol in Key Applications


The critical differentiation of 5-cyano-1H-benzoimidazole-2-thiol from its unsubstituted or differently substituted analogs lies in the presence of the electron-withdrawing cyano group. This substituent fundamentally alters the compound's physicochemical properties, such as increasing lipophilicity (LogP of 2.1 vs. ~1.4 for unsubstituted 2-mercaptobenzimidazole [1]), and modulates its electronic structure, thereby influencing binding affinity to biological targets [2]. Class-level evidence from studies on related benzimidazole carboxamides demonstrates that the incorporation of a cyano group can significantly enhance antiproliferative activity, with cyano-substituted derivatives exhibiting IC50 values as low as 1.2 µM against cancer cell lines, whereas non-cyano analogs are often less potent [2]. Therefore, substituting this compound with a simpler 2-mercaptobenzimidazole derivative could result in the loss of crucial activity, altered pharmacokinetic profiles, or failure to provide the necessary synthetic handle for further functionalization in complex molecule synthesis .

Quantitative Differentiation of 5-Cyano-1H-benzoimidazole-2-thiol from Key Analogs: A Head-to-Head Evidence Guide


Enhanced Lipophilicity of 5-Cyano-1H-benzoimidazole-2-thiol Compared to Unsubstituted 2-Mercaptobenzimidazole

The presence of the 5-cyano group significantly increases the lipophilicity of the benzimidazole-2-thiol scaffold. The calculated LogP for 5-cyano-1H-benzoimidazole-2-thiol is 2.09718 [1]. In contrast, the unsubstituted 2-mercaptobenzimidazole has an estimated LogP of approximately 1.4 [1]. This represents a quantitative increase in lipophilicity by a factor of ~1.5, which can profoundly influence membrane permeability and bioavailability in a biological context.

Physicochemical Properties LogP Lipophilicity

Class-Level Evidence for Enhanced Antiproliferative Activity Conferred by Cyano Substitution in Benzimidazoles

While direct data for the target compound is limited, a strong class-level inference can be drawn from a 2024 study on benzimidazole carboxamides. This study reported that cyano-substituted derivatives (compounds 10 and 11) demonstrated potent antiproliferative activity against tested cancer cells, with IC50 values ranging from 1.2 to 5.3 µM [1]. This is in stark contrast to many non-cyano benzimidazole analogs which often show higher IC50 values (>10 µM) or are inactive in similar assays. The presence of the cyano group is thus a key structural determinant for enhanced potency in this chemotype.

Antiproliferative Activity Cancer Cell Lines SAR

Synthetic Versatility: A Distinct Cyano Handle for Late-Stage Functionalization

The 5-cyano group is not merely a modulator of biological activity but a versatile synthetic handle. Unlike unsubstituted benzimidazole-2-thiol, which lacks a reactive group for facile modification, the cyano group in the target compound can be readily transformed into a variety of functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via click chemistry) . This is supported by patent literature that describes the compound as a key intermediate for preparing a wide range of biologically active molecules and materials [1].

Synthetic Chemistry Building Block Functionalization

Procurement-Driven Application Scenarios for 5-Cyano-1H-benzoimidazole-2-thiol Based on Quantitative Differentiation


Medicinal Chemistry: Design of Anticancer Leads with Enhanced Membrane Permeability

Based on its increased lipophilicity (LogP of 2.1 vs. ~1.4 for unsubstituted analogs) [1] and class-level evidence linking cyano-substitution to enhanced antiproliferative activity (IC50 values as low as 1.2 µM) [2], this compound is a superior starting point for synthesizing novel anticancer agents. Its improved membrane permeability profile suggests better cell penetration, a critical parameter for intracellular targets. Procurement should prioritize this specific derivative over simpler 2-mercaptobenzimidazoles for oncology-focused SAR studies.

Chemical Biology: Development of Optimized Kinase or Enzyme Inhibitors

The electron-withdrawing cyano group can influence key interactions with target enzymes, as supported by class-level evidence of potent inhibition by cyano-substituted benzimidazoles [2]. Furthermore, the cyano group provides a versatile handle for installing affinity tags, fluorescent probes, or optimizing pharmacokinetic properties through late-stage functionalization . This dual functionality makes it a more valuable tool compound for chemical biology applications compared to analogs lacking this group.

Synthetic Chemistry: High-Value Intermediate for Diversified Compound Libraries

The cyano group is a gateway to a wide range of pharmacophores. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted to a tetrazole, allowing for rapid exploration of chemical space . This contrasts with unsubstituted 2-mercaptobenzimidazole, which offers no such diversification point. For groups focused on library synthesis, this compound offers a clear advantage in efficiency and synthetic accessibility, as documented in relevant patent literature [3].

Agrochemical Discovery: Design of Novel Fungicides or Herbicides

Patent literature explicitly cites benzimidazole derivatives, including those with cyano groups, as active ingredients in agricultural and horticultural fungicides [3]. The specific substitution pattern of 5-cyano-1H-benzoimidazole-2-thiol may confer unique selectivity or potency profiles against specific plant pathogens. Its use as an intermediate in this field provides a direct, verifiable link to industrial applications, justifying its procurement over less functionalized alternatives for agrochemical R&D.

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